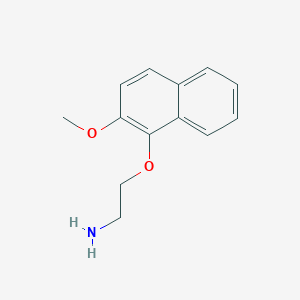![molecular formula C7H5BrN2O B11890121 7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
7-Bromoimidazo[1,2-a]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core structure. The bromination at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Bases (e.g., KOH, NaOH): Used to facilitate cyclization reactions.
Oxidizing Agents (e.g., H2O2, KMnO4): Used for oxidation reactions.
Reducing Agents (e.g., NaBH4, LiAlH4): Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7th position .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological processes.
Material Science:
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
7-Chloroimidazo[1,2-a]pyridin-2(3H)-one: A similar compound with a chlorine atom instead of bromine.
Imidazo[1,2-a]pyrimidine: A structurally related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Bromoimidazo[1,2-a]pyridin-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity towards its molecular targets .
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-10-4-7(11)9-6(10)3-5/h1-3H,4H2 |
InChI Key |
RUAKFXJSNWDVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)






![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)

![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)

![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
